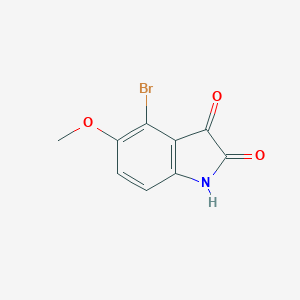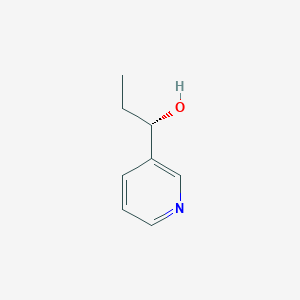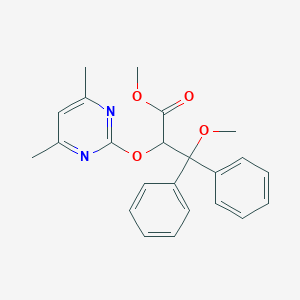
rac Ambrisentan Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ambrisentan is a medication used in the treatment of pulmonary arterial hypertension (PAH). It functions as an endothelin receptor antagonist, specifically targeting the endothelin type A (ETA) receptor, which plays a significant role in the pathophysiology of PAH. The drug works by blocking the effects of endothelin-1, a potent vasoconstrictor, thereby reducing pulmonary vascular resistance and improving cardiac output.
Synthesis Analysis
The synthesis of ambrisentan enantiomers can be analyzed through the development of sensitive and specific high-performance liquid chromatography (HPLC) methods. One such method has been developed for the rapid determination of ambrisentan enantiomers using a cellulose-based chiral stationary phase in reverse phase mode. This method provides excellent enantioseparation and is suitable for routine determination of (R)-ambrisentan in the enantiopure active pharmaceutical ingredient (S)-ambrisentan .
Molecular Structure Analysis
The molecular structure of ambrisentan is crucial for its function as an endothelin receptor antagonist. The enantiomers of ambrisentan can be separated and analyzed using chiral chromatography techniques. The method mentioned above, which employs Chiralcel OZ-3R (cellulose 3-chloro-4-methylphenylcarbamate), is capable of achieving a resolution greater than 2.5, indicating a clear separation of the enantiomers based on their molecular structure .
Chemical Reactions Analysis
Ambrisentan's stability and reaction to stress conditions such as hydrolysis, oxidation, photo-, and thermal degradation have been studied. Significant degradation occurs under acidic and oxidative conditions. The characterization of degradation products is essential for understanding the chemical reactions that ambrisentan may undergo during its shelf life or within the body .
Physical and Chemical Properties Analysis
The physical and chemical properties of ambrisentan, including its stability, can be assessed by subjecting it to various stress conditions. A stability-indicating reversed-phase high-performance liquid chromatographic method has been developed and validated for this purpose. This method is capable of resolving ambrisentan from its process-related impurities and degradation products, which is essential for ensuring the quality and efficacy of the drug .
The developed HPLC method is validated according to International Conference on Harmonisation (ICH) guidelines, ensuring the method's reliability for determining the physical and chemical properties of ambrisentan. The method's quick chromatographic separation, which takes less than 6 minutes, is particularly advantageous for routine analysis .
Wissenschaftliche Forschungsanwendungen
Novel Benzo[1,4]diazepin-2-one Derivatives as Endothelin Receptor Antagonists
Research has explored novel compounds based on the structure of Ambrisentan, indicating its foundational role in the development of endothelin receptor antagonists. These compounds, designed to treat cardiovascular, cerebrovascular, and renal diseases, have shown potent dual ET(A)/ET(B) receptor antagonism with efficacies superior to racemic Ambrisentan in some models (Bolli et al., 2004).
Ambrisentan in Neonatal Chronic Lung Disease (CLD)
Studies have investigated Ambrisentan for potential benefits in neonatal CLD, focusing on its effects on cardiopulmonary parameters and right ventricular hypertrophy (RVH) induced by pulmonary arterial hypertension (PAH). While Ambrisentan has shown efficacy in reducing lung injury, PAH, and RVH, it did not significantly affect inflammation or the development of alveolar and vascular tissues in neonatal rats (Wagenaar et al., 2013).
Ambrisentan's Role in Pulmonary Arterial Hypertension (PAH)
Clinical trials have demonstrated Ambrisentan's efficacy in improving exercise capacity in PAH patients, with significant improvements observed in several secondary endpoints, including time to clinical worsening and WHO functional class. These studies underscore Ambrisentan's therapeutic value in PAH treatment (Galiè et al., 2008).
Pharmacokinetic and Pharmacodynamic Studies
Research has also focused on Ambrisentan's pharmacokinetic and pharmacodynamic profiles, including its interaction with other drugs. One study highlighted the potential for Ambrisentan to be co-administered with warfarin without significant effects on pharmacokinetics and pharmacodynamics, suggesting ease of use in patients requiring both medications (Walker et al., 2009).
Solubility and Bioavailability Enhancement
Innovations in drug delivery have aimed at enhancing the solubility and bioavailability of Ambrisentan using various techniques. For instance, solid dispersion techniques using natural carriers have been explored to improve oral administration outcomes (Deshmane et al., 2018).
Eigenschaften
IUPAC Name |
methyl 2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-16-15-17(2)25-22(24-16)29-20(21(26)27-3)23(28-4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-15,20H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOLWOXJIUGEGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442925 |
Source


|
| Record name | AGN-PC-07RIXJ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac Ambrisentan Methyl Ester | |
CAS RN |
1240470-84-1 |
Source


|
| Record name | AGN-PC-07RIXJ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


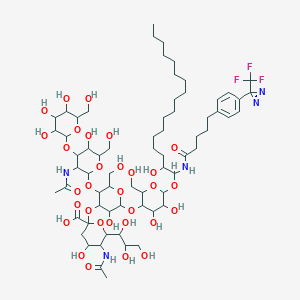

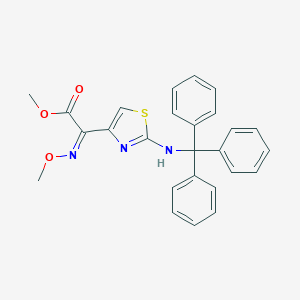
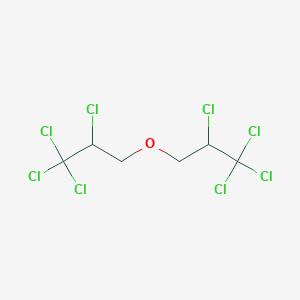
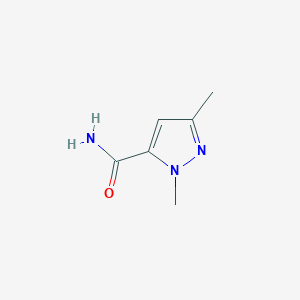
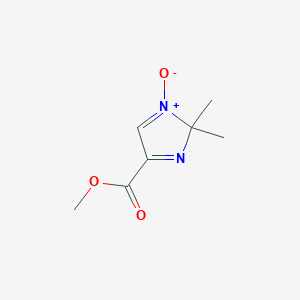
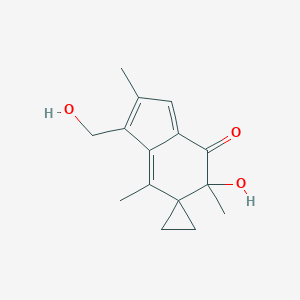
![n-[2-(3,4-Dimethoxyphenyl)ethyl]formamide](/img/structure/B143142.png)
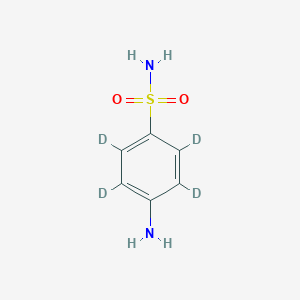
![1-Methyl-3,4-dihydropyrazino[1,2-a]indole](/img/structure/B143146.png)
